Alacepril
Overview
Description
Alacepril is an ACE inhibitor medication indicated as a treatment for hypertension . It metabolizes to captopril and desacetylalacepril . It’s also used in veterinary medicine for dogs with mitral valve disease .
Synthesis Analysis
The synthesis of Alacepril involves the use of N-Methylmorpholine and 1-(D-3-acetylthio-2-methylpropanoyl)-L-proline in dry tetrahydrofuran .
Molecular Structure Analysis
The molecular formula of Alacepril is C20H26N2O5S . Its exact mass is 406.1562 and its molecular weight is 406.4958 g/mol .
Chemical Reactions Analysis
Alacepril is a prodrug that is rapidly metabolized to captopril . Captopril competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II .
Physical And Chemical Properties Analysis
Alacepril has a molar mass of 406.50 g·mol −1 . It is a thioacetate ester and a dipeptide .
Scientific Research Applications
1. Cardiovascular and Heart Failure Research
Alacepril, a long-acting angiotensin-converting enzyme inhibitor, has been investigated for its effects on exercise capacity and neurohormonal factors in patients with mild-to-moderate heart failure. Studies indicate that alacepril treatment may lead to improvements in exercise capacity and modulate neurohormonal imbalances in chronic heart failure patients (Kinugawa et al., 2002).
2. Veterinary Medicine Applications
Alacepril's effects have been evaluated in dogs with mitral valve disease (MVD), demonstrating its safety, tolerance, and cough suppression efficacy. This suggests its potential to improve the quality of life in dogs with early-stage MVD (Hori et al., 2018).
3. Effects on Cardiac Fibrosis and Autonomic Function
Research on alacepril's impact on myocardial fibrosis and cardiac autonomic function has been conducted. Alacepril demonstrated significant antioxidant activity and improvement in cardiac electrical activity, suggesting its role in reducing myocardial fibrosis and potentially lowering the risk of sudden cardiac death in at-risk myocardial infarction patients (Dharmadhikari, 2015).
4. Pharmacodynamics in Animals
Studies on the pharmacodynamics of alacepril in cats have helped determine appropriate dosages for clinical use. This research provides valuable insights into dose-dependent inhibition of angiotensin-converting enzyme activity in feline subjects (Sugimoto et al., 2017).
5. Potential in Treating COVID-19
Alacepril has been explored for potential inhibitory activity against SARS-CoV-2 by targeting the human angiotensin-converting enzyme 2 (hACE2) receptor. This suggests its possible repurposing for the treatment of COVID-19 (Al-karmalawy et al., 2021).
6. Alacepril Synthesis and Industrial Applications
Research on the synthesis of alacepril as an angiotensin transferase inhibitor provides insights into industrial preparation methods with fewer reaction steps and convenient operation (Yu Hu, 2014).
7. Efficacy in Managing Heart Failure Symptoms
Alacepril has been evaluated for its ability to alleviate symptoms of congestive heart failure, particularly in dogs. This research supports the therapeutic potential of alacepril in managing heart failure symptoms (Uemura et al., 2018).
8. Anti-Atherogenic Effects
Alacepril has shown potential in reducing endothelial inflammatory response, suggesting its role as an anti-atherogenic agent (Shimozawa et al., 2004).
9. Anti-Inflammatory Effects
Studies have evaluated the anti-inflammatory effects of alacepril, indicating its potential in reducing inflammation-related markers in cardiovascular diseases (Miura et al., 2006).
10. Effects on Hemodynamics
Research on alacepril's impact on hemodynamics, particularly left atrial pressure and central aortic pressure, provides insights into its potential therapeutic benefits in dogs with mitral valve regurgitation (Goya et al., 2019).
11. Renal Failure Considerations
Studies have examined the appropriate dosing of alacepril in patients with chronic renal failure, highlighting the need to adjust dosages based on renal function to maintain efficacy and safety (Nonoguchi et al., 2008).
Future Directions
While Alacepril is a relatively novel ACE inhibitor, more research is needed to fully understand its efficacy and safety, especially in terms of cough suppression in dogs with mitral valve disease . Furthermore, appropriate doses of Alacepril for patients with chronic renal failure are still being investigated .
properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-13(12-28-14(2)23)19(25)22-10-6-9-17(22)18(24)21-16(20(26)27)11-15-7-4-3-5-8-15/h3-5,7-8,13,16-17H,6,9-12H2,1-2H3,(H,21,24)(H,26,27)/t13-,16+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHHOYXPRDYHEZ-COXVUDFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048576 | |
Record name | Alacepril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alacepril | |
CAS RN |
74258-86-9 | |
Record name | Alacepril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74258-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alacepril [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074258869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alacepril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALACEPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X39TL7JDPF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.